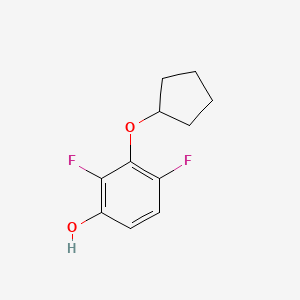

3-(Cyclopentyloxy)-2,4-difluorophenol

Description

3-(Cyclopentyloxy)-2,4-difluorophenol is a fluorinated phenolic compound characterized by a cyclopentyl ether group substituted at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. These derivatives, such as 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS: 1629971-64-7), are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in medicinal and materials chemistry . The parent phenol likely serves as a precursor for such derivatives, with its fluorine atoms and cyclopentyloxy group influencing electronic and steric properties.

Properties

IUPAC Name |

3-cyclopentyloxy-2,4-difluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-8-5-6-9(14)10(13)11(8)15-7-3-1-2-4-7/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKSRXBQGSWBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-2,4-difluorophenol typically involves the reaction of 2,4-difluorophenol with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include strong acids or bases, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopentyloxy)-2,4-difluorophenol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-2,4-difluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-2,4-difluorophenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-2,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 3-(Cyclopentyloxy)-2,4-difluorophenol and its derivatives to structurally related fluorophenols and boronic acids, emphasizing molecular features, synthesis, and applications.

Boronic Acid Derivatives

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS: 1629971-64-7)

- Molecular Formula : C₁₁H₁₃BF₂O₃

- Molecular Weight : 242.03 g/mol

- Purity : 98%

- Applications : Used as a building block in organic synthesis, particularly for biaryl bond formation in drug discovery .

2-(3-(Cyclopentyloxy)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BD01565176)

- Molecular Formula : C₁₇H₂₃BF₂O₃

- Molecular Weight : 340.18 g/mol

- Purity : 95%

- Applications : A protected boronic ester with enhanced stability for storage and handling, often employed in controlled coupling reactions .

Key Differences :

- The dioxaborolane derivative (BD01565176) offers improved hydrolytic stability compared to the free boronic acid, making it preferable for long-term storage.

Difluorophenol Esters and Acyl Derivatives

Esters of 2,4-Difluorophenol

- Example: Acetic acid ester of 2,4-difluorophenol rearranges under AlCl₃ catalysis to form (2′-oxy-3′,5′-difluorophenyl)acetophenone .

- Key Features : The fluorine atoms direct electrophilic substitution, favoring para/ortho functionalization. The ester group allows further derivatization via Fries rearrangement .

Comparison :

- Unlike 3-(Cyclopentyloxy)-2,4-difluorophenol, these esters lack the cyclopentyl ether group, reducing steric bulk but increasing reactivity toward electrophiles.

- The acetophenone derivative demonstrates stable acylated products, highlighting the role of fluorine in stabilizing intermediates .

2,4-Difluorophenol and Its Functionalization

- Applications : A precursor for synthesizing fluorinated aromatics, including the boronic acid derivatives discussed above.

- Regiochemical Functionalization: Schlosser’s work demonstrates exhaustive functionalization of 2,4-difluorophenol, yielding derivatives with substituents at positions 3, 5, and 4. This contrasts with the fixed cyclopentyloxy substitution in the target compound .

Key Insight: The cyclopentyloxy group in 3-(Cyclopentyloxy)-2,4-difluorophenol restricts further substitution at the 3-position, directing reactivity to other ring positions.

Bioactive Compounds with Cyclopentyloxy Groups

- Example : A piperazine-carboxylate derivative (CAS: 530141-72-1) incorporates a cyclopentyloxy-2-hydroxybenzoyl moiety, suggesting roles in drug design for kinase inhibition or receptor modulation .

- Role of Cyclopentyloxy : Enhances metabolic stability and binding affinity compared to smaller alkoxy groups (e.g., methoxy) due to increased hydrophobicity and steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.